molecular formula C7H6N4O2 B13106958 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B13106958
M. Wt: 178.15 g/mol
InChI Key: WCGAPZHDQPCZOH-UHFFFAOYSA-N
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Description

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with pyridine-2-carboxylic acid derivatives under acidic or basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death . The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to its specific structure, which combines the properties of both triazole and pyridine rings. This fusion enhances its biological activity and makes it a valuable compound in various research fields .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-7-10-9-5-3-4(6(12)13)1-2-11(5)7/h1-3H,(H2,8,10)(H,12,13)

InChI Key

WCGAPZHDQPCZOH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2N)C=C1C(=O)O

Origin of Product

United States

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